molecular formula C9H11N3O B6230225 1-(pyridazin-3-yl)piperidin-4-one CAS No. 1057282-85-5

1-(pyridazin-3-yl)piperidin-4-one

Cat. No.: B6230225
CAS No.: 1057282-85-5
M. Wt: 177.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridazin-3-yl)piperidin-4-one is a heterocyclic compound that features a pyridazine ring fused to a piperidinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The pyridazine ring, characterized by two adjacent nitrogen atoms, is known for its diverse biological activities, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridazin-3-yl)piperidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazine ring . Another approach involves the condensation of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by hydrazine treatment to yield the desired pyridazinone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can produce a variety of functionalized pyridazines .

Scientific Research Applications

1-(Pyridazin-3-yl)piperidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including hypertension and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(pyridazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to and inhibit the activity of certain kinases or other proteins, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridazin-3-yl)piperidin-4-one is unique due to its combined pyridazine and piperidinone structures, which confer a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in drug design and synthesis, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1057282-85-5

Molecular Formula

C9H11N3O

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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